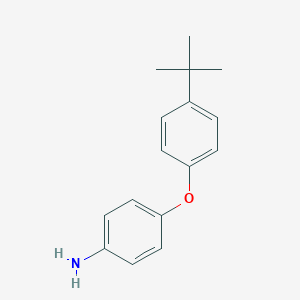

4-(4-叔丁基苯氧基)苯胺

描述

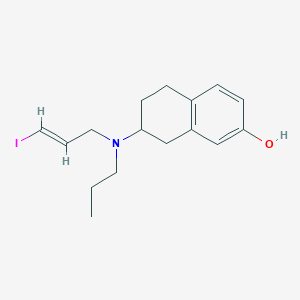

The compound "4-(4-Tert-butylphenoxy)aniline" is a chemical species that can be derived from the modification of aniline structures. It is related to various research areas, including the synthesis of polyamides, polyimides, and other polymers, which often incorporate ether and tert-butyl groups to modify their physical and chemical properties. The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the solubility and stability of compounds .

Synthesis Analysis

The synthesis of compounds related to "4-(4-Tert-butylphenoxy)aniline" typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene (2b) is achieved through the reaction of 4-tert-butylcatechol with p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide . Similarly, the synthesis of a novel diamine used for polyimide production involves multiple steps, including iodination, acetyl protection, coupling reaction, and deacetylation . These methods demonstrate the versatility of aniline derivatives in creating a variety of functional materials.

Molecular Structure Analysis

The molecular structure of "4-(4-Tert-butylphenoxy)aniline" and its derivatives is characterized by the presence of tert-butyl groups which are known to impart steric hindrance. This steric effect can influence the packing and intermolecular interactions of the molecules, as seen in the synthesis of polyimides where the introduction of asymmetric di-tert-butyl groups increases the interchain distance and decreases the intermolecular force . The presence of phenoxy and aniline units in the backbone of these compounds is crucial for their application in polymer chemistry.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives with tert-butyl groups involves various organic transformations. For example, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Additionally, the electrochemical reduction of a related compound, 4-hydroxy-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, leads to the formation of an anion-radical and its subsequent disproportionation .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from "4-(4-Tert-butylphenoxy)aniline" are influenced by the incorporation of tert-butyl and phenoxy groups. These polymers exhibit high solubility in polar solvents, transparency, and thermal stability, with glass transition temperatures often exceeding 200°C . The introduction of tert-butyl groups also contributes to a low dielectric constant and low moisture absorption in polyimides, making them suitable for electronic applications . The solubility and stability of these materials are essential for their processing and end-use performance.

科学研究应用

催化氧化

4-(4-叔丁基苯氧基)苯胺在催化氧化反应中发挥作用。二铑催化苯酚和苯胺的氧化反应,叔丁基过氧自由基有效氧化苯酚和苯胺。在某些溶剂中,这一过程显示出显著的速率增强,并且即使有大型对位取代基,也可以产生良好的结果,导致特定的氧化产物 (Ratnikov et al., 2011)。

电化学氧化

苯胺的电化学氧化,包括带有叔丁基基团的苯胺,涉及可逆的单电子转移,形成稳定的自由基阳离子。使用电分析技术和光谱学对这一过程进行了研究,为这些化合物在氧化条件下的行为提供了见解 (Speiser, Rieker, & Pons, 1983)。

络合研究

4-(4-叔丁基苯氧基)苯胺已在与羟基化合物络合的背景下进行了研究。红外光谱揭示了苯胺和各种羟基化合物溶液中氢键和电子给体-受体络合物形成的细节 (Zeegers-Huyskens, 1967)。

硝基吲哚的合成

对硝基吲哚衍生物的合成研究包括使用叔丁基取代苯胺。这些化合物与四价铅一氧化物的氧化已被证明可以产生稳定的苯氧自由基,表明在有机合成中可能有潜在应用 (Ukhin et al., 1994)。

金属离子的萃取

与4-(4-叔丁基苯氧基)苯胺相关的化合物硫代杯[4]苯胺已被证明是对Au(III)和Pd(II)等某些金属离子高度特异的萃取剂。这表明在选择性金属离子萃取和分离过程中可能有潜在应用 (Katagiri et al., 2002)。

属性

IUPAC Name |

4-(4-tert-butylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOZTGQNSUZCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275789 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenoxy)aniline | |

CAS RN |

145157-87-5 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)